Absolute Configuration Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate
The sole analytically verifiable and quantifiable differentiation between CAS 109583-33-7 and its closest comparators—(R)-enantiomer CAS 62393-63-9 and racemate CAS 7353-76-6—is the absolute configuration at the C-1 stereogenic center. The (S)-enantiomer is designated by the InChI stereochemical layer '/t8-/m1/s1', whereas the (R)-enantiomer carries '/t8-/m0/s1', and the racemate lacks a defined stereochemical layer . Enantiomeric composition can be quantified by chiral stationary phase gas chromatography (CSP-GC) or polarimetric measurement of specific rotation, though no published [α]D value for the pure (S)-enantiomer was located in the accessible literature [1].
| Evidence Dimension | Stereochemical configuration at C-1 |
|---|---|
| Target Compound Data | (S)-configuration; InChI layer t8-/m1/s1; CAS 109583-33-7 |
| Comparator Or Baseline | (R)-enantiomer: (R)-configuration, InChI layer t8-/m0/s1, CAS 62393-63-9; Racemate: no defined stereochemistry, CAS 7353-76-6 |
| Quantified Difference | Absolute configuration inverted; racemate contains 50:50 mixture of both enantiomers |
| Conditions | Defined by CAS registry assignment and InChI stereochemical notation |
Why This Matters
For stereospecific synthesis, the use of the incorrect enantiomer or racemate will produce the undesired stereoisomer, directly impacting downstream diastereomeric ratio and requiring additional purification steps that increase cost.
- [1] PubChem. 1-(cyclohex-3-en-1-yl)ethanone (CAS 7353-76-6, racemate). Compound summary confirming racemic nature. View Source
